molecular formula C8H8N2O B1530896 6-Methyl-1H-indazol-4-ol CAS No. 705927-36-2

6-Methyl-1H-indazol-4-ol

Cat. No. B1530896
M. Wt: 148.16 g/mol
InChI Key: GSXNRAUKLWFRDJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-4-ol is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 6-Methyl-1H-indazol-4-ol, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indazol-4-ol consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a methyl group attached to the sixth position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Anti-Inflammatory Applications

“6-Methyl-1H-indazol-4-ol” derivatives have been explored for their potential as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory mediators, offering a promising route for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Research has indicated that indazole derivatives exhibit significant antimicrobial activity. This includes action against a variety of pathogens such as Staphylococcus spp., Pseudomonas aeruginosa, and Escherichia coli, making them valuable in the fight against infectious diseases .

Anticancer Potential

Indazole compounds, including “6-Methyl-1H-indazol-4-ol,” have shown promise in anticancer therapy. They can act on various pathways involved in cancer cell proliferation and survival, providing a basis for novel anticancer drugs .

Antiviral Properties

The structural motif of indazole is present in several antiviral drugs. Derivatives of “6-Methyl-1H-indazol-4-ol” could potentially be synthesized to target specific viral enzymes or replication mechanisms, contributing to the development of new antiviral therapies .

Antioxidant Effects

Indazole derivatives are known for their antioxidant properties. They can scavenge free radicals and protect against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

COX-2 Inhibition and Osteoarthritis Treatment

Some indazole derivatives have been identified as inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme linked to inflammation and pain in osteoarthritis. These compounds could lead to more effective treatments for managing osteoarthritis symptoms .

Future Directions

Indazole-containing compounds, including 6-Methyl-1H-indazol-4-ol, have shown promising medicinal applications. Therefore, future research may focus on further exploring their potential uses and developing more efficient synthesis methods .

properties

IUPAC Name

6-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXNRAUKLWFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606600
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indazol-4-ol

CAS RN

705927-36-2
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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